Divergent Predicted Polypharmacology: Anti-Inflammatory Activity Compared to Core Analog Sulfadiazine
Computational prediction using the PASS algorithm indicates that 4-amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide possesses a high probability of anti-inflammatory activity (Pa 0.827, Pi 0.005) which is not observed for the core structural analog sulfadiazine . Sulfadiazine is instead predicted to have antibacterial activity (Pa ~0.8) .
| Evidence Dimension | Probability of anti-inflammatory activity |
|---|---|
| Target Compound Data | Pa = 0.827, Pi = 0.005 |
| Comparator Or Baseline | Sulfadiazine: Pa (anti-inflammatory) not reported / likely <0.5; Pa (antibacterial) ~0.8 |
| Quantified Difference | Anti-inflammatory activity predicted only for the target compound. |
| Conditions | PASS Online prediction model trained on >313,000 compounds with known activities. |
Why This Matters
This highlights a distinct polypharmacology profile for the target compound, making it a more suitable candidate for projects requiring both carbonic anhydrase inhibition and anti-inflammatory modulation.
- [1] PMC11140647. Table 7: Pa (active probability) and Pi (inactive probability) of biological activity predictions for benzenesulfonamide derivatives. Prediction data from PASS Online software. View Source
- [2] PASS prediction data for sulfadiazine available through PASS Online web resource. General antibacterial activity prediction is the primary high-probability outcome for this scaffold. View Source
